molecular formula C14H12N6 B12206041 7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B12206041
M. Wt: 264.29 g/mol
InChI Key: OKQINOPLYNPCNN-UHFFFAOYSA-N
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Description

7-(2,4-Dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound characterized by a fused pyrazolo-triazolopyrimidine scaffold with a 2,4-dimethylphenyl substituent at position 5. Its molecular formula is C₁₉H₁₆N₆ (molecular weight: 352.38 g/mol) . The compound belongs to a class of nitrogen-rich bicyclic systems known for their diverse pharmacological activities, including kinase inhibition and anticancer properties .

Properties

Molecular Formula

C14H12N6

Molecular Weight

264.29 g/mol

IUPAC Name

10-(2,4-dimethylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C14H12N6/c1-9-3-4-12(10(2)5-9)20-13-11(6-17-20)14-18-16-8-19(14)7-15-13/h3-8H,1-2H3

InChI Key

OKQINOPLYNPCNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NN=CN4C=N3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with formimidate intermediates under reflux conditions in ethanol . The key starting material, pyrazolopyrimidine, is obtained by treating the formimidate derivative with hydrazine hydrate in ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole and pyrimidine rings.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives, while oxidation and reduction can lead to different functionalized compounds.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The pyrazolo-triazolopyrimidine core allows extensive structural modifications, particularly at positions 3, 7, and 7. Key comparisons include:

Compound Name Substituents (Position) Molecular Weight Melting Point (°C) Key Structural Feature
7-(2,4-Dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine 7: 2,4-dimethylphenyl 352.38 Not reported [4,3-c] isomer; lipophilic aryl group
7-(4-Bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine 7: 4-bromophenyl; 9: pyridin-4-yl 454.29 245–247 [1,5-c] isomer; halogenated aryl group
SCH-58261 (A2AR antagonist) 7: 2-phenylethyl; 5: amine 385.42 Not reported [1,5-c] isomer; phenylethyl chain
Preladenant (SCH-420814) 7: piperazinyl-ethyl; 5: amine 524.58 Not reported Extended alkyl chain for receptor binding

Key Observations :

  • Isomerism : The [4,3-c] isomer (target compound) exhibits distinct NMR shifts compared to [1,5-c] isomers (e.g., SCH-58261), with downfield shifts for C3-H and C5-H protons due to electronic effects .
  • Lipophilicity : The 2,4-dimethylphenyl group confers higher lipophilicity than halogenated (e.g., 4-bromophenyl) or polar (e.g., pyridinyl) substituents, influencing solubility and pharmacokinetics .
  • Melting Points : [4,3-c] isomers generally exhibit higher melting points than [1,5-c] derivatives, likely due to enhanced π-stacking interactions .
Anticancer Activity
  • Comparison with Halogenated Derivatives : The 4-bromophenyl analog demonstrates stronger EGFR binding (docking score: −9.2 kcal/mol) than dimethylphenyl derivatives, suggesting halogenation enhances target affinity .
Adenosine Receptor Antagonism
  • SCH-58261 : A2AR antagonist with high selectivity (Ki for A2A: 1.1 nM vs. A1: 283 nM) due to its 2-phenylethyl substituent .
  • Preladenant : Exhibits prolonged receptor occupancy (>24 hours) attributed to its piperazinyl-ethyl chain, unlike the dimethylphenyl compound, which lacks polar groups for receptor interaction .
Pharmacokinetic and Toxicity Profiles
  • Dimethylphenyl Derivative : Predicted logP = 3.2 (via ChemSpider ), suggesting moderate blood-brain barrier penetration.
  • SCH-58261 : Lower logP (2.8) but superior aqueous solubility due to the amine group, enhancing bioavailability for CNS targets .
  • Bromophenyl Analogs: Potential hepatotoxicity risks due to metabolic dehalogenation, whereas dimethylphenyl groups are metabolically stable .

Biological Activity

7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a member of a class of compounds known for their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, particularly its anticancer properties and mechanisms of action.

Chemical Structure

The compound features a complex heterocyclic structure characterized by a fused pyrazolo and triazolo framework. The presence of a 2,4-dimethylphenyl group at position 7 contributes to its unique pharmacological profile.

Research indicates that 7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine primarily exerts its biological effects through the inhibition of Cyclin-Dependent Kinase 2 (CDK2). CDK2 plays a critical role in cell cycle regulation; thus, its inhibition can disrupt normal cell proliferation and induce apoptosis in cancer cells.

Key Findings:

  • Inhibition of CDK2 : The compound has shown significant inhibitory effects on CDK2 activity. Molecular docking studies suggest that it binds effectively to the active site of CDK2 through essential hydrogen bonding interactions .
  • Cytotoxicity : It exhibits cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45 to 99 nM depending on the cell line .

Biological Activity Data

The biological activity of this compound has been evaluated in several studies. Below is a summary table highlighting the cytotoxic effects against different cancer cell lines:

Cell Line IC50 (nM) Reference
MCF-745 - 97
HCT-1166 - 99
HepG-248 - 90

Case Studies

Case Study 1: CDK2 Inhibition and Apoptosis Induction
A study demonstrated that treatment with 7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine led to significant apoptosis in MCF-7 cells. The mechanism involved activation of caspases (caspase-3 and caspase-9), which are crucial for the apoptotic process .

Case Study 2: Comparative Analysis with Other Compounds
In comparative studies with other pyrazolo derivatives, this compound exhibited superior cytotoxicity against MCF-7 and HCT-116 cell lines compared to traditional chemotherapeutics like cisplatin. The findings suggest that it may serve as a promising alternative or adjunct in cancer therapy .

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